molecular formula C20H17BrCl2N4O2 B11833797 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one

2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one

カタログ番号: B11833797
分子量: 496.2 g/mol
InChIキー: OCGZSFBUCNVUCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one is a heterocyclic molecule featuring a fused pyrroloimidazolone core. Key structural elements include:

  • A bromine substituent at position 2 of the pyrroloimidazolone ring.
  • A 5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl group at position 3.
  • A 4-chlorophenyl substituent at position 4.
  • An isopropyl group at position 1.

Its synthesis likely involves multi-step coupling and cyclization reactions, as inferred from analogous compounds .

特性

IUPAC Name

2-bromo-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrCl2N4O2/c1-10(2)26-17-15(24-20(26)21)19(29)27(14-8-13(23)9-25(3)18(14)28)16(17)11-4-6-12(22)7-5-11/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGZSFBUCNVUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrCl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路と反応条件

2-ブロモ-5-(5-クロロ-1-メチル-2-オキソ-1,2-ジヒドロピリジン-3-イル)-6-(4-クロロフェニル)-1-イソプロピル-5,6-ジヒドロピロロ[3,4-d]イミダゾール-4(1H)-オンの合成は、通常、複数段階の有機反応を伴います反応条件は、多くの場合、望ましくない副反応を防ぐために、強酸または強塩基、高温、不活性雰囲気の使用を必要とします .

工業生産方法

この化合物の工業生産方法は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、反応条件とスケーラビリティをよりよく制御できる連続フロー反応器の使用が含まれる可能性があります。 さらに、反応速度と選択性を高める触媒の使用は、工業的な設定では不可欠です .

化学反応の分析

科学研究への応用

2-ブロモ-5-(5-クロロ-1-メチル-2-オキソ-1,2-ジヒドロピリジン-3-イル)-6-(4-クロロフェニル)-1-イソプロピル-5,6-ジヒドロピロロ[3,4-d]イミダゾール-4(1H)-オンは、いくつかの科学研究に応用されています。

科学的研究の応用

2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one has several scientific research applications:

作用機序

類似の化合物との比較

類似の化合物

  • 2-ブロモ-5-(5-クロロ-1-メチル-2-オキソ-1,2-ジヒドロピリジン-3-イル)-6-(4-クロロフェニル)-1-メチル-5,6-ジヒドロピロロ[3,4-d]イミダゾール-4(1H)-オン
  • 2-ブロモ-5-(5-クロロ-1-メチル-2-オキソ-1,2-ジヒドロピリジン-3-イル)-6-(4-クロロフェニル)-1-エチル-5,6-ジヒドロピロロ[3,4-d]イミダゾール-4(1H)-オン

独自性

2-ブロモ-5-(5-クロロ-1-メチル-2-オキソ-1,2-ジヒドロピリジン-3-イル)-6-(4-クロロフェニル)-1-イソプロピル-5,6-ジヒドロピロロ[3,4-d]イミダゾール-4(1H)-オンの独自性は、その特定の置換パターンと、複数の官能基の存在にあります。これらの官能基は、独特の化学的および生物学的特性を与えます。 これは、研究および工業用アプリケーションにとって価値のある化合物となります.

類似化合物との比較

Structural Analogues and Substituent Effects

The following structurally related compounds have been identified in the evidence, with key differences highlighted:

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Data/Activity
Target Compound Pyrrolo[3,4-d]imidazol-4-one 2-Br, 5-(5-Cl-1-Me-2-oxo-dihydropyridin-3-yl), 6-(4-Cl-Ph), 1-isoPr ~540 (estimated) N/A (hypothesized kinase inhibition based on core)
3',5'-Diamino-5-bromo-1'-(4-fluorophenyl)-1-methyl-2-oxospiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile (19g) Spiro[indoline-pyrroloimidazole] 5-Br, 4-fluorophenyl, spiro indoline-pyrroloimidazole core ~590 (estimated) No activity reported; structural emphasis on spiro architecture and fluorophenyl
Ethyl 3',5'-diamino-5-bromo-1'-(4-methoxyphenyl)-1-methyl-2-oxospiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carboxylate (20b) Spiro[indoline-pyrroloimidazole] 5-Br, 4-methoxyphenyl, ester group 524.37 Experimental C/H/N: 54.97%/4.23%/13.36%; ESI-MS: m/z 524 [M+H]+
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one (Compound 1) Imidazol-4-one 5-Br-indole substituent, methyl group at N1 ~360 (estimated) Kinase inhibition (hypothesized via indole-imidazolone interaction)
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23) Pyrazol-3-one 4-Br, 5-bromomethyl, 4-chlorophenyl 381 (M+H+) LC/MS: m/z 381 [M+H]+; synthetic intermediate for halogenated scaffolds

Key Observations :

  • Core Diversity : The target compound’s pyrrolo[3,4-d]imidazolone core distinguishes it from spiro systems (e.g., 19g, 20b) and simpler imidazolones (e.g., Compound 1). This core may enhance rigidity and binding affinity compared to pyrazolones (Example 5.23) .
  • Halogenation: Bromine and chlorine substituents are common across analogs, likely improving lipophilicity and target engagement. The dual chloro substitution in the target compound (5- and 6-positions) may confer selectivity over mono-halogenated derivatives .
  • Substituent Flexibility : The isopropyl group at N1 in the target compound could reduce metabolic susceptibility compared to methyl groups in analogs like 19g or 20b .
Activity and Binding Hypotheses:
  • Kinase Inhibition : The imidazolone core in Compound 1 and the target compound is associated with kinase modulation. The 4-chlorophenyl group in the target compound may mimic aryl-binding motifs in ATP pockets, as seen in kinase inhibitors like imatinib.
  • Halogen Effects : Bromine at position 2 in the target compound may enhance hydrophobic interactions compared to the methoxy group in 20b , though at the cost of metabolic stability.

生物活性

The compound 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₉H₁₈BrClN₅O₂. Its structure features multiple functional groups that contribute to its biological activity. The presence of bromine and chlorine atoms suggests potential interactions with biological targets, while the dihydropyridine and pyrroloimidazole moieties may influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring dihydropyridine and imidazole structures. For instance, compounds with similar scaffolds have shown significant antiproliferative effects against various cancer cell lines. The compound's mechanism may involve disruption of mitotic processes or interference with specific signaling pathways critical for cancer cell survival.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
S1A3754.33 ± 1.00
S19MCF712.55 ± 2.16
S22SK-OV-31.71 ± 0.58

The above table summarizes the IC50 values for various derivatives related to the target compound, indicating its potential effectiveness in inhibiting cancer cell proliferation.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Mitosis : Compounds may target microtubule dynamics, similar to established antimitotic agents.
  • Selective Cytotoxicity : Structure-activity relationship (SAR) studies suggest that specific substitutions on the heterocyclic rings enhance selectivity towards cancer cells while minimizing effects on normal cells.

Other Biological Activities

In addition to anticancer properties, several derivatives have been evaluated for their effects on other biological targets:

  • Antimicrobial Activity : Some studies indicate that related compounds exhibit antibacterial properties against various pathogens.

Table 2: Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC)
S1E. coli32 µg/mL
S19S. aureus16 µg/mL

Study on Anticancer Efficacy

A recent study explored the efficacy of a derivative closely related to the target compound against melanoma cells (A375). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 4 µM, suggesting strong potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Further investigations into SAR revealed that modifications at specific positions on the pyridine and imidazole rings could enhance biological activity. For example, adding electron-withdrawing groups significantly increased potency against breast cancer cell lines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。